molecular formula C21H33N3O4S B13746588 Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate CAS No. 29886-98-4

Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate

Cat. No.: B13746588
CAS No.: 29886-98-4
M. Wt: 423.6 g/mol
InChI Key: AVFDIFVXGWEJME-UHFFFAOYSA-N
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Description

Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is a chemical compound with the molecular formula C14H25N3O.C7H8O3S and a molecular weight of 423.6 g/mol. This compound is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methylmorpholino)ethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other condensation reactions.

    Biology: The compound is employed in the modification of nucleic acids and proteins, aiding in the study of biological processes.

    Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the carbodiimide functional group, which can react with amines, carboxylic acids, and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
  • Pyridinium p-toluenesulfonate

Uniqueness

Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in synthetic and biological applications .

Properties

CAS No.

29886-98-4

Molecular Formula

C21H33N3O4S

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C14H25N3O.C7H8O3S/c1-13-11-17(9-10-18-13)8-7-15-12-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

AVFDIFVXGWEJME-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)CCN=C=NC2CCCCC2.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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